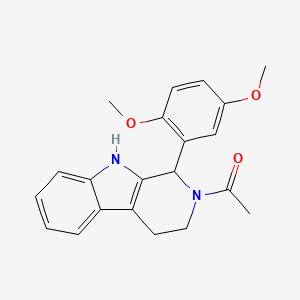
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as Fmoc-L-3,4-difluorophenylalanine, is a compound that has gained significant attention in the field of scientific research. This compound is a derivative of phenylalanine and is commonly used in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine is related to its hydrophobicity. The introduction of the fluorine atom at the 3 and 4 positions of the phenyl ring increases the hydrophobicity of the compound. This hydrophobicity enhances the stability of the resulting peptide or protein by reducing its susceptibility to proteolysis.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine has no known biochemical or physiological effects. Its effects are limited to the stability of the resulting peptide or protein.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in lab experiments include its ability to enhance the stability of the resulting peptide or protein. This stability can be beneficial in studies that require the use of stable peptides or proteins. The limitations of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in lab experiments include its cost and the complexity of its synthesis.
Orientations Futures
There are several future directions for the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in scientific research. One direction is the use of this compound in the synthesis of stable peptides and proteins for use in drug discovery. Another direction is the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in the development of new methods for the synthesis of peptides and proteins. Additionally, the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in the field of proteomics may lead to the discovery of new biomarkers for disease diagnosis and treatment.
Méthodes De Synthèse
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine involves several steps. The first step involves the protection of the amine group of phenylalanine with a Boc (tert-butyloxycarbonyl) group. The second step involves the introduction of a fluorine atom at the 3 and 4 positions of the phenyl ring using a palladium-catalyzed cross-coupling reaction. The final step involves the removal of the Boc group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group to protect the amine group.
Applications De Recherche Scientifique
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine has numerous applications in scientific research. One of the most significant applications is in the synthesis of peptides and proteins. The introduction of the fluorine atom at the 3 and 4 positions of the phenyl ring enhances the stability of the resulting peptide or protein. This stability is due to the increased hydrophobicity of the compound, which reduces the susceptibility of the peptide or protein to proteolysis.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-24(22,23)20(16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBPXXQWJOUIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)



![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)